molecular formula C7H11NO B2689165 2-(2-Methyloxolan-3-yl)acetonitrile CAS No. 2228768-99-6

2-(2-Methyloxolan-3-yl)acetonitrile

Cat. No.: B2689165
CAS No.: 2228768-99-6
M. Wt: 125.171
InChI Key: UWDZSHDREPUSND-UHFFFAOYSA-N
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Description

2-(2-Methyloxolan-3-yl)acetonitrile is a chemical compound with the molecular formula C7H11NO. It is characterized by the presence of a nitrile group (-CN) attached to a 2-methyloxolane ring. This compound has garnered attention in scientific research due to its potential biological activity and various applications.

Preparation Methods

The synthesis of 2-(2-Methyloxolan-3-yl)acetonitrile typically involves the reaction of 2-methyloxolane with acetonitrile under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction. Industrial production methods may involve more advanced techniques to ensure high yield and purity .

Chemical Reactions Analysis

2-(2-Methyloxolan-3-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 2-(2-methyloxolan-3-yl)ethylamine.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different substituted derivatives.

Common reagents used in these reactions include hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Methyloxolan-3-yl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-Methyloxolan-3-yl)acetonitrile involves its interaction with specific molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-(2-Methyloxolan-3-yl)acetonitrile can be compared with other similar compounds such as:

    2-Methyloxolane: A bio-based solvent used for the extraction of natural products.

    Acetonitrile: A common solvent in organic synthesis with a wide range of applications.

The uniqueness of this compound lies in its specific structure, which combines the properties of both 2-methyloxolane and acetonitrile, making it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(2-methyloxolan-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-6-7(2-4-8)3-5-9-6/h6-7H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDZSHDREPUSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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